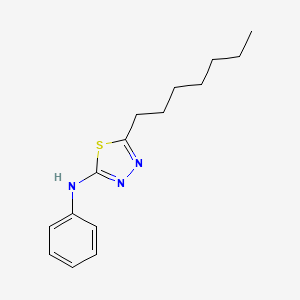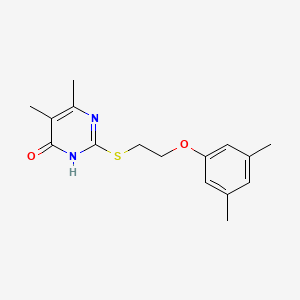![molecular formula C20H21N3O2 B15213728 (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol CAS No. 646450-76-2](/img/structure/B15213728.png)
(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, a pyrrolidine ring, and a benzyloxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol typically involves multiple steps. One common method includes the redox-neutral α-C–H oxygenation of commercially available pyrrolidin-3-ol with a monoprotected p-quinone. This reaction generates an N-aryliminium ion intermediate, which then reacts in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrrolidine ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(7-(methyl (7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a JAK1-selective inhibitor with a similar core structure.
Pyrrolidin-3-ol derivatives: These compounds share the pyrrolidine ring and exhibit similar chemical reactivity.
Uniqueness
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
646450-76-2 |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(3S)-1-(2-methyl-7-phenylmethoxyquinazolin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C20H21N3O2/c1-14-21-19-11-17(25-13-15-5-3-2-4-6-15)7-8-18(19)20(22-14)23-10-9-16(24)12-23/h2-8,11,16,24H,9-10,12-13H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
WOMZAVCITNVRQN-INIZCTEOSA-N |
Isomerische SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CC[C@@H](C4)O |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCC(C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


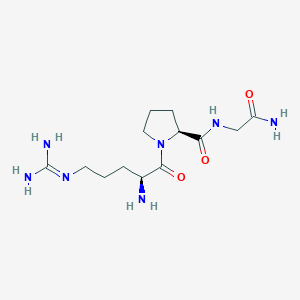
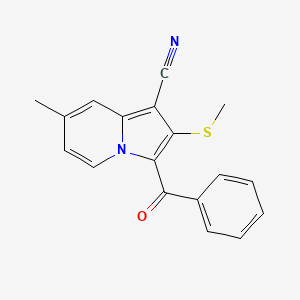
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
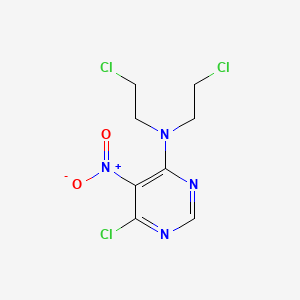
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
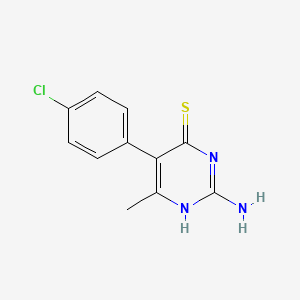
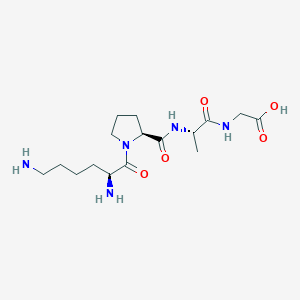
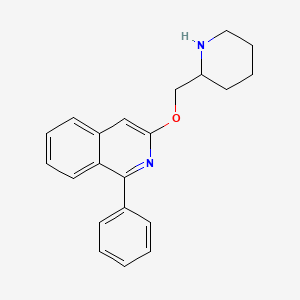
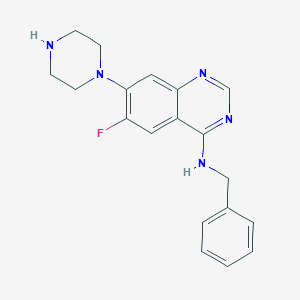

![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)

